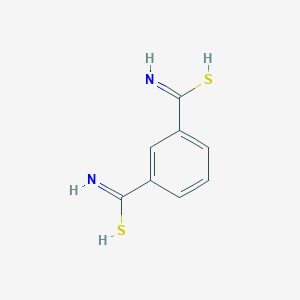

benzene-1,3-dicarboximidothioic acid

Description

Thioamides are less acidic than carboxylic acids but exhibit stronger π-backbonding with metals, making them candidates for coordination chemistry and catalysis .

Properties

IUPAC Name |

benzene-1,3-dicarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXZAYSEDLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)S)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=N)S)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarboximidothioic acid involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve the use of specific reagents, solvents, and catalysts to achieve the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using optimized processes to ensure high efficiency and cost-effectiveness. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: benzene-1,3-dicarboximidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

benzene-1,3-dicarboximidothioic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboximidothioic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and changes in gene expression. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzene-1,3-dicarboxylic Acid (CAS 619-04-5)

- Functional Groups : Two -COOH groups.

- Properties: High melting point (>300°C), solubility in polar solvents (e.g., water, methanol), and strong hydrogen-bonding capacity.

- Applications : Widely used in coordination polymers and as a precursor for synthesizing derivatives like pyridinyl-substituted analogs .

5-(Pyridin-3-yl)benzene-1,3-dicarboxylic Acid (CAS 1264068-70-3)

- Functional Groups : -COOH groups with a pyridinyl substituent.

- Properties : Melting point >300°C, moderate solubility in aprotic solvents. The pyridinyl group enhances coordination capabilities, enabling use in metal-organic frameworks (MOFs) .

- Applications : Building block for functional porous polymers .

Benzene-1,3-dithiol (CAS 626-04-0)

- Functional Groups : Two -SH groups.

- Properties : Lower melting point compared to dicarboxylic acids, high acidity (pKa ~6–8 for thiols), and strong chelating ability.

- Applications: Chelating agent in organometallic synthesis and catalysis .

Benzene-1,3-dicarboximidothioic Acid (Hypothetical)

- Functional Groups : Two -C(=S)NH₂ groups.

- Inferred Properties :

Physicochemical Properties

Reactivity and Stability

- Benzene-1,3-dicarboxylic Acid : Stable under alkaline conditions due to deprotonation of -COOH groups, forming dicarboxylate anions that enhance coordination with metals .

- This compound : Expected to exhibit lower alkaline stability compared to carboxylic acids, as thioamides are less prone to deprotonation. However, sulfur’s soft base character may favor interactions with soft metal ions (e.g., Pd²⁺, Pt²⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.